Product packaging for 2-Hexylfuran(Cat. No.:CAS No. 3777-70-6)

2-Hexylfuran

Cat. No.: B1596440
CAS No.: 3777-70-6
M. Wt: 152.23 g/mol
InChI Key: XBLCAKKYMZVLPU-UHFFFAOYSA-N
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Description

Overview of Furan (B31954) Compounds and Their Diverse Chemical Landscape

Furan, a colorless and volatile liquid, serves as the parent compound for a wide range of derivatives. britannica.com The aromaticity of the furan ring, arising from the delocalization of one of the oxygen atom's lone pair of electrons, makes it more reactive than benzene (B151609) in electrophilic substitution reactions. fiveable.meatamanchemicals.com This heightened reactivity allows for the synthesis of a multitude of substituted furans with diverse functionalities. atamanchemicals.com

Furan compounds are prevalent in nature, found in various food sources, and are often formed during thermal processing through the degradation of natural precursors like sugars, polyunsaturated fatty acids, and ascorbic acid. atamanchemicals.comacs.org It is important to distinguish the chemical "furan" from "furans," the latter being an abbreviation for chlorinated dibenzofurans, which are chemically related to dioxins and are considered harmful environmental pollutants. atamanchemicals.combgs.ac.uk

The applications of furan derivatives are extensive. For instance, furfural (B47365), derived from agricultural biomass like oat hulls and corncobs, is a crucial industrial chemical used in producing intermediates for nylon. britannica.com Furan rings are also integral to the structure of essential biological molecules such as ribose and deoxyribose, which form the backbone of nucleic acids. britannica.com Furthermore, furan derivatives are investigated for their potential in pharmaceuticals, agrochemicals, and as flavoring agents. echemi.comontosight.ai

Historical Context and Evolution of Research on Substituted Furans

The study of furan chemistry dates back to 1780 with the description of 2-furoic acid by Carl Wilhelm Scheele. wikipedia.org A significant milestone was the reporting of furfural in 1831 by Johann Wolfgang Döbereiner, which was later characterized by John Stenhouse. wikipedia.org Heinrich Limpricht first prepared furan itself in 1870. wikipedia.org

The synthesis of substituted furans has been a long-standing area of research. wikipedia.org Traditional methods include the Feist–Benary synthesis, which involves the reaction of α-halogenated ketones with 1,3-dicarbonyl compounds, and the Paal-Knorr synthesis, where 1,4-dicarbonyl compounds are cyclized using a dehydrating agent like phosphorus pentoxide. wikipedia.org

Over the years, research has evolved to develop more efficient and selective methods for synthesizing substituted furans. Modern approaches often utilize transition-metal catalysts, such as palladium, to facilitate cyclization reactions. acs.org For instance, a method published in 1991 described the palladium-catalyzed cyclization of acetylenic ketones to form substituted furans. acs.org More recent developments include olefin cross-metathesis reactions to produce di- and trisubstituted furans, highlighting the continuous innovation in this field. pnas.org The investigation into the catalytic upgrading of biomass-derived furans like furfural and 5-hydroxymethylfurfural (B1680220) (HMF) to valuable chemicals and biofuels is a prominent area of contemporary research. rsc.org

Rationale for Focused Academic Inquiry into 2-Hexylfuran

The academic interest in this compound stems from its presence in various natural and processed materials, as well as its potential applications as a biofuel and a signaling molecule. It is a member of the class of furans where the hydrogen at the second position is replaced by a hexyl group. echemi.com

One significant area of research is its formation during food processing. Studies have shown that 2-alkylfurans, including this compound, can be formed from the lipid oxidation of α,β-unsaturated aldehydes, a process that can be catalyzed by amino acids. ugent.benih.gov For example, the formation of this compound from 2-decenal has been demonstrated under dry-roasting conditions. ugent.benih.gov Understanding these formation pathways is crucial for controlling the flavor and aroma profiles of thermally processed foods.

Furthermore, this compound is being explored as a potential biofuel. osti.gov Research into renewable energy sources has identified furanic compounds derived from biomass as promising candidates for "drop-in" biofuels that are compatible with existing infrastructure. nsf.govencyclopedie-environnement.org The long alkyl chain of this compound contributes to its favorable physicochemical properties as a fuel component.

The compound has also been identified as a volatile organic compound (VOC) produced by certain microorganisms, such as Trichoderma koningiopsis, and has shown potential as a biofumigant for controlling plant diseases like Verticillium wilt. frontiersin.org This biological activity opens up avenues for its use in sustainable agriculture.

Current State of the Art in this compound Research: Identified Gaps and Future Directions

Current research on this compound is multifaceted, touching upon its synthesis, natural occurrence, and potential applications. While progress has been made, several knowledge gaps remain, presenting opportunities for future investigation.

Synthesis and Production: While general methods for synthesizing substituted furans exist, dedicated and optimized high-yield synthetic routes for this compound, particularly from renewable feedstocks, are still an area of active development. The catalytic upgrading of biomass-derived furfural is a promising avenue, and research is focused on developing efficient and selective catalysts for this transformation. mdpi.comunibo.it

Applications: The potential of this compound as a biofuel is a significant driver of research. researchgate.net Future work will likely focus on optimizing its production from biomass, evaluating its combustion properties in engine systems, and understanding its compatibility with existing fuel infrastructure. researchgate.netnih.gov Its role as a diesel additive to improve cetane number is another area of interest. hydra-int.comwikipedia.org

In the context of agriculture, the antifungal properties of this compound are a relatively new discovery. frontiersin.org Further research is needed to elucidate its mechanism of action against plant pathogens and to develop practical formulations for its application as a biofumigant.

Biological and Environmental Fate: Although this compound has been detected in various food products and is a known mammalian metabolite, comprehensive studies on its metabolic pathways and long-term effects are limited. echemi.comhmdb.cafoodb.ca Understanding its environmental persistence and potential for bioaccumulation is also crucial, especially if its production and use become more widespread.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C10H16O thegoodscentscompany.com
Molecular Weight 152.23 g/mol nih.gov
Appearance Colorless to pale yellow clear liquid (est.) thegoodscentscompany.com
Boiling Point 191.00 to 192.00 °C @ 760.00 mm Hg (est.) thegoodscentscompany.com
Density 0.9014 g/cm³ @ 20 °C echemi.com
Flash Point 60.8 °C echemi.com
Water Solubility 13.87 mg/L @ 25 °C (est.) echemi.com
XLogP3 4.2 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O B1596440 2-Hexylfuran CAS No. 3777-70-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hexylfuran
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InChI

InChI=1S/C10H16O/c1-2-3-4-5-7-10-8-6-9-11-10/h6,8-9H,2-5,7H2,1H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

XBLCAKKYMZVLPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10191216
Record name 2-Hexylfuran
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Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3777-70-6
Record name 2-Hexylfuran
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Record name 2-Hexylfuran
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Record name 2-HEXYLFURAN
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Advanced Synthetic Methodologies and Chemical Transformations of 2 Hexylfuran

Established Synthetic Pathways for 2-Hexylfuran and its Analogues

The synthesis of this compound and its related structures can be achieved through a variety of established chemical routes. These pathways range from building the heterocyclic ring from acyclic precursors to modifying existing furan (B31954) compounds.

A straightforward and high-yielding method for preparing this compound involves the reaction of 2-lithium furan with n-hexyl bromide, which has been reported to produce the target compound in an 80% yield. acs.org

Ring-closure reactions are a cornerstone of furan synthesis. The Paal-Knorr synthesis, for instance, involves the cyclization and dehydration of 1,4-dicarbonyl compounds under non-aqueous acidic conditions to produce the corresponding furan. pharmaguideline.com To synthesize this compound via this method, the required precursor would be a 1,4-diketone bearing a hexyl group.

Cycloaddition reactions represent another powerful strategy for constructing the furan ring. numberanalytics.com A metal-free, base-catalyzed [3+2] cycloaddition of propargylamines (serving as allenyl anion equivalents) with aldehydes has been developed for the regiospecific synthesis of various substituted furans, with yields reaching up to 91%. rsc.org Tandem reactions involving a 1,2-acyloxy migration followed by an intramolecular [3+2] cycloaddition of enol ether-tethered propargylic esters also provide an effective route to polysubstituted furans. acs.org Similarly, the cycloaddition of oxazoles with acetylenic dienophiles, a type of Diels-Alder reaction, results in furan formation. pharmaguideline.com

Table 1: Examples of Cycloaddition Strategies for Furan Synthesis

Reaction Type Reactants Catalyst/Conditions Product Type Ref
[3+2] Cycloaddition Propargylamines and Aldehydes Base-catalyzed, metal-free Substituted furans rsc.org
Tandem 1,2-Acyloxy Migration/[3+2] Cycloaddition Enol ether-tethered propargylic esters Thermal or catalytic Polysubstituted furans acs.org

The synthesis of this compound and its derivatives can also commence from pre-existing furan or furanone scaffolds. ontosight.ai For example, 5-hexylfuran-2(3H)-one has been synthesized as a precursor for further reactions. acs.org The reaction of 2-alkyl and 2,5-dialkyl substituted furans with pyridinium (B92312) chlorochromate (PCC) can lead to a ring-opening, yielding E-enediones, which are valuable synthetic intermediates. preprints.org

A key strategy involves the functionalization of the furan ring at a specific position. The synthesis of 2-n-hexylfuran has been accomplished by treating 2-lithium furan with n-hexyl bromide. acs.org This approach highlights the utility of metallated furan intermediates in adding alkyl chains. Further transformations of the this compound core are also possible. For instance, a gold-catalyzed C2-alkynylation of this compound has been demonstrated, although it was noted that the acid sensitivity of the furan ring required careful optimization of reaction conditions to avoid decomposition. epfl.ch

There is a growing interest in producing chemicals from renewable biomass, and furan derivatives are prime candidates for this approach. rsc.org Lignocellulosic biomass can be processed to yield platform molecules like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). encyclopedia.pubacademie-sciences.fr These precursors can then be converted into a range of valuable furanic compounds. encyclopedia.pub

For example, methods exist to convert furfural or 5-alkylfurfural into 2-alkylfurans. google.com One such method involves reacting furfural with aniline (B41778) to form an imine, which is subsequently reduced to regenerate the aniline and yield the alkylfuran. google.com While often demonstrated for smaller alkyl groups like methyl, the chemical principles can be extended to synthesize longer-chain derivatives such as this compound. Another route involves the conversion of the biomass-derived vitamin C precursor, 2-keto-L-gulonic acid (2KGA), into 2-furylglyoxylic acid derivatives, showcasing the versatility of sugar-based feedstocks in furan chemistry. rsc.org The direct conversion of HMF into 2,5-bis(alkoxymethyl)furans (BAMFs), which are high-quality biofuels, is another significant biomass valorization pathway. rsc.org

Catalysis is central to the efficient and selective synthesis of furans. Both metal-based and organocatalytic systems have been developed to facilitate the construction and functionalization of the furan ring.

Palladium and copper catalysts are particularly prominent in furan synthesis. Palladium-catalyzed reactions are effective for creating complex furan structures. For instance, the reaction of methyl 12-oxo-9-octadecynoate with bis(benzonitrile) palladium(II) chloride and allyl bromide yields complex furan derivatives containing a hexyl substituent, such as methyl 8-[5-hexyl-3-allyl-furan-2-yl]-octanoate. researchgate.net The palladium-catalyzed oxidative coupling of 2-alkylfurans with olefins can produce difurylalkanes, with the solvent system playing a crucial role in directing the reaction outcome. acs.orgacs.orgresearchgate.net

Copper catalysis is also widely employed. A copper(II)-catalyzed cyclization of silyl (B83357) enol ethers with α-diazo-β-ketoesters serves as a route to trisubstituted furans. organic-chemistry.org The efficient synthesis of 2-mono- and 2,5-disubstituted furans can be achieved via the CuI-catalyzed cycloisomerization of alkynyl ketones. acs.org Furthermore, a copper-catalyzed three-component cascade reaction provides a highly efficient one-step synthesis of furan-2-ylmethylboranes. rsc.org

Table 2: Selected Metal-Catalyzed Syntheses of Furan Derivatives

Catalyst System Substrates Product Type Key Features Ref
Palladium(II) Methyl 12-oxo-9-octadecynoate, Allyl bromide Methyl 8-(5-hexyl-3-allyl-furan-2-yl)-octanoate Forms complex C18 furan derivatives researchgate.net
Palladium(II) acetate 2-Alkylfurans, Olefins Difurylalkanes C-H activation; solvent-dependent acs.orgacs.org
Copper(I) iodide Alkynyl ketones 2,5-Disubstituted furans Efficient cycloisomerization acs.org
Copper(I) gem-Difluoroalkenes, Active methylene (B1212753) compounds 2,3,5-Trisubstituted furans Broad functional group compatibility organic-chemistry.org

Organocatalysis offers a metal-free alternative for furan synthesis, often proceeding under mild conditions with high selectivity. thieme-connect.com Brønsted bases have been shown to catalyze the [3+2] cycloaddition of propargylamines and aldehydes to furnish substituted furans. rsc.org A acs.orgthieme-connect.com-phospha-Brook rearrangement under Brønsted base catalysis enables a formal [3+2] cycloaddition to produce highly substituted iodofurans, which are versatile intermediates. organic-chemistry.org

The asymmetric synthesis of chiral furan structures has been achieved using organocatalysts derived from natural cinchona alkaloids. These catalysts can act as general bases to promote the addition of β-ketoesters to 2-(1-alkynyl)-2-alkene-1-ones, leading to stereochemically dense 2,3-furan fused carbocycles after a subsequent silver-catalyzed cycloisomerization step. nih.gov Other organocatalytic approaches include the use of p-toluenesulfonic acid (PTSA) to catalyze the in-situ formation of a furan from a γ-hydroxyenone, which then partakes in further reactions to create complex furan-embedded molecules. researchgate.netacs.org

Catalytic Approaches in this compound and Furan Derivative Synthesis

Amino Acid Catalysis in 2-Alkylfuran Formation

An intriguing and relevant pathway for the formation of 2-alkylfurans involves catalysis by amino acids, a process particularly noted in the context of food chemistry during thermal processing. nih.gov Detailed investigations have revealed that 2-alkylfurans, including this compound, can be generated from the corresponding lipid-derived α,β-unsaturated aldehydes under dry-roasting conditions. capes.gov.br The presence of an amino acid drastically enhances the rate of 2-alkylfuran formation. nih.gov

This catalytic activity is not limited to free amino acids; peptides and proteins have also been shown to effectively catalyze this transformation. capes.gov.br The reaction mechanism requires oxidizing conditions and involves radical intermediates. nih.gov Specifically, this compound is formed from its precursor, 2-decenal, through this amino acid-catalyzed pathway. nih.govcapes.gov.br This highlights a significant interplay between lipid oxidation products and amino acids in generating furan compounds. nih.gov

Table 1: Formation of 2-Alkylfurans from α,β-Unsaturated Aldehyde Precursors via Amino Acid Catalysis nih.govcapes.gov.br

2-Alkylfuran Product α,β-Unsaturated Aldehyde Precursor
2-Methylfuran 2-Pentenal
2-Ethylfuran 2-Hexenal
2-Propylfuran 2-Heptenal
2-Butylfuran 2-Octenal
2-Pentylfuran 2-Nonenal

| This compound | 2-Decenal |

Functionalization and Derivatization Strategies for this compound

This compound's structure, comprising an aromatic furan ring and an aliphatic hexyl chain, offers multiple sites for chemical modification. These transformations enable the synthesis of a diverse range of molecules with tailored properties, from high-performance lubricants to complex macrocycles. nih.govchemrxiv.org

The electron-rich nature of the furan ring dictates its reactivity, particularly towards electrophilic substitution. For 2-substituted furans like this compound, functionalization occurs selectively at the C5 position (the other α-position relative to the oxygen atom) due to the superior stabilization of the carbocation intermediate formed during the reaction. researchgate.netacs.org

Recent advances have leveraged this inherent reactivity for precise modifications. For instance, gold-catalyzed C-H activation has been employed for the regioselective alkynylation of furans. In a specific example relevant to this compound, a gold catalyst facilitates the C-H functionalization at the C5 position to yield ((5-Hexylfuran-2-yl)ethynyl)triisopropylsilane, demonstrating a direct method for introducing an acetylene (B1199291) moiety onto the furan core. epfl.ch This approach avoids the need for pre-functionalized starting materials and provides a direct route to valuable alkynylated furan building blocks. epfl.ch

While direct and isolated modification of the hexyl side chain is less common, it is often transformed as part of a broader molecular alteration, particularly in the synthesis of renewable lubricants. nih.gov A notable strategy involves the hydroxyalkylation/alkylation (HAA) of 2-alkylfurans, including this compound, with aldehydes. nih.govresearchgate.net This initial step functionalizes the furan ring at the C5 position.

Subsequent hydrogenation or hydrodeoxygenation (HDO) of these HAA products leads to significant transformations involving both the furan ring and the attached alkyl chains. nih.gov

Hydrodeoxygenation (HDO): A more extensive transformation involves the complete removal of oxygen atoms and saturation of the ring. Using catalysts like iridium-rhenium oxide on silica (B1680970) (Ir-ReOx/SiO2), the furan ring is opened and deoxygenated, resulting in a branched alkane structure. nih.govresearchgate.net This process effectively incorporates the hexyl side chain into a larger, tailored alkane framework suitable for use as a bio-poly-α-olefin (BPAOL) lubricant base oil. nih.gov

This compound and its derivatives are valuable synthons for constructing larger, well-defined supramolecular structures such as macrocycles. The hexyl group often imparts necessary solubility to these large, often planar, architectures. nih.gov

Oligofuran macrocycles are large cyclic molecules composed of repeating furan units. Their synthesis is a challenge due to the strain in smaller rings and the entropic cost of cyclizing long linear precursors. However, strategies have been developed to overcome these hurdles. One approach involves using bifuran-dicarboximide units, where the two furan rings are locked in a syn orientation, which preorganizes the precursor for macrocyclization. nih.govsemanticscholar.org While these examples often use larger solubilizing groups like 2-octyldodecyl, the principle of using alkyl chains like hexyl to prevent aggregation and ensure solubility is the same. nih.gov

Another successful strategy involves the one-step Suzuki-Miyaura cross-coupling of a "dimer-type" monomer containing two furan-3-carboxylate units. This method has been used to synthesize an ester-functionalized macrocyclic sexifuran in a 34% yield. rsc.org These macrocycles exhibit interesting electronic properties and can self-assemble into ordered structures. nih.govrsc.org

Table 2: Examples of Synthetic Strategies for Furan-Containing Macrocycles

Macrocycle Type Key Monomer/Precursor Coupling/Cyclization Method Reference(s)
Bifuran-Imide Macrocycle (C-4BFI) Linear tetramer of bifuran-dicarboximide Intramolecular Yamamoto coupling (Ni(COD)₂) nih.govsemanticscholar.org
Ester-Functionalized Sexifuran (C6FE) Dimer of furan-3-carboxylate (Bpin-FEFE-Br) Intramolecular Suzuki-Miyaura coupling rsc.org

Combining furan units with rigid acetylene linkers allows for the creation of shape-persistent macrocycles with unique electronic properties. The synthesis of a series of furan-acetylene macrocycles (from pentamers to octamers) has been reported starting from 2-bromo-3-hexylfuran. chemrxiv.org

The synthesis involves a Sonogashira coupling of the brominated hexylfuran with a protected acetylene, such as triisopropylsilyl-acetylene. chemrxiv.org After deprotection, the resulting furan-acetylene monomers can be subjected to oxidative coupling conditions to form the desired macrocycles. These molecules display alternating global aromatic and antiaromatic characteristics depending on the number of repeating units in the ring, making them interesting targets for materials science. chemrxiv.org

Synthesis of Complex Furan-Containing Architectures

Bicyclic and Polycyclic Furan Derivatives

The transformation of simple furans, including this compound, into more complex bicyclic and polycyclic frameworks is a testament to the power of modern synthetic methods. A notable strategy involves the [4+2] cycloaddition, or Diels-Alder reaction, where the furan ring acts as the diene component. wikipedia.org The reaction of furan with electron-deficient dienophiles can produce bicyclic adducts, which serve as intermediates for a variety of polycyclic compounds. wikipedia.orgresearchgate.net For instance, the Diels-Alder reaction of furan with arynes leads to dihydronaphthalene derivatives, which are key intermediates in the synthesis of polycyclic aromatic systems. wikipedia.org

A powerful one-pot method has been developed to convert simple furans like this compound into octahydroindole (OHI) scaffolds, which are bicyclic [4.3.0] systems. zenodo.org This transformation begins with the photooxygenation of the furan with singlet oxygen to generate a 2-pyrrolidinone (B116388) intermediate, which then undergoes a [3+3]-annulation to form a tetrahydropyranopyrrolone (THPP). zenodo.org Subsequent acid-catalyzed rearrangement of the THPP intermediate can lead to the desired octahydroindole framework. zenodo.org Starting with this compound, this sequence proceeds efficiently, demonstrating a significant increase in molecular complexity in a single operation. zenodo.org

Furthermore, these intermediates can be engaged in additional cyclizations. For example, treatment of a pendant olefin-containing THPP with AlCl₃ can trigger further cyclization to yield more complex tricyclic products. zenodo.org The reaction of 2-hydroxyaryl(5-methylfur-2-yl)alkanes, which can be conceptually extended to hexyl derivatives, with ethanolic HCl can also induce a rearrangement and ring-closure to form benzofuran (B130515) derivatives. mdpi.com

Starting MaterialReagents/ConditionsProduct TypeYieldReference
This compound1) ¹O₂, hv, Rose Bengal; 2) Me₂S; 3) Primary AmineTetrahydropyranopyrrolone (THPP)70% zenodo.org
THPP derivativeAlCl₃, DCM, refluxTricyclic scaffold64% zenodo.org
THPP derivativeTFADihydroindole (DHI)81% zenodo.org

This table summarizes key transformations of this compound into bicyclic and polycyclic derivatives.

Incorporation into Alkaloid Frameworks

This compound has proven to be a valuable starting material in the synthesis of natural alkaloids. Its furan core can be strategically manipulated to construct the heterocyclic skeletons characteristic of many alkaloid families.

A prominent example is the singlet oxygen-initiated tandem transformation of this compound into the natural imidazole (B134444) alkaloids glochidine and its oxidized form, glochidicine. uoc.gruoc.gr This synthesis highlights the efficiency of using photooxygenation to generate key intermediates for alkaloid construction. uoc.gr The versatility of furan photooxygenation is further demonstrated in its application to access pyrrolizidine (B1209537) and indolizidine scaffolds, which are core structures of numerous alkaloids. uoc.gr

The one-pot conversion of furans to octahydroindole scaffolds, as previously mentioned, is another significant contribution to alkaloid synthesis, as the octahydroindole unit is the core structural feature of a wide range of biologically active natural products. zenodo.org Additionally, a one-pot sequence starting from a simple furan has been developed to construct the entire tetracyclic erythrinane skeleton, achieving a formal synthesis of the alkaloid erysotramidine. acs.org These methodologies, which are applicable to substituted furans like this compound, showcase the strategic value of the furan ring as a masked precursor to complex nitrogen-containing frameworks. zenodo.orguoc.gr

Mechanistic Investigations of this compound Synthesis and Reactions

Understanding the reaction mechanisms, intermediates, and transition states involved in the synthesis and transformation of this compound is crucial for optimizing existing methods and designing new synthetic pathways.

Reaction Mechanism Elucidation via Spectroscopic and Computational Methods

The mechanisms of furan reactions are often elucidated through a combination of spectroscopic analysis and computational modeling. evitachem.com Furan's reactivity is intermediate between that of an aromatic ring and an enol ether. wikipedia.org It is significantly more reactive than benzene (B151609) in electrophilic substitution reactions due to the electron-donating effect of the oxygen heteroatom. wikipedia.orgnumberanalytics.com

In the context of this compound synthesis, one study investigated the formation of 2-alkylfurans from lipid-derived α,β-unsaturated aldehydes, showing the reaction involves radical intermediates and requires oxidizing conditions. researchgate.net For instance, this compound can be formed from 2-decenal, a reaction catalyzed by amino acids. researchgate.net

The mechanism of the Paal-Knorr synthesis, a classic method for preparing furans from 1,4-diketones, involves the acid-catalyzed protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl, followed by dehydration. wikipedia.org Computational studies on furan Diels-Alder reactions indicate that the difference in energy between the HOMO of the diene (furan) and the LUMO of the dienophile controls the distribution of diastereomers. researchgate.net These computational approaches can predict reaction barriers and free energies, offering insight into the kinetic versus thermodynamic control of product formation. researchgate.net

Role of Intermediates and Transition States

The transformations of this compound proceed through a series of reactive intermediates and transition states that dictate the reaction outcome. A key intermediate in many synthetic applications is the endoperoxide (an ozonide-like structure), formed via a [4+2] cycloaddition of singlet oxygen with the furan ring. thieme-connect.com This unstable intermediate is not typically isolated but is subjected to various reaction conditions to yield different products. thieme-connect.com For example, reduction of the endoperoxide can yield enediones, while reaction with nucleophiles like alcohols can produce hydroperoxides or butenolides. thieme-connect.com

In the metabolic context, the oxidation of furan by cytochrome P450 is believed to produce the reactive α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial (BDA). nih.gov This highly electrophilic intermediate readily reacts with cellular nucleophiles, and its formation is a critical step in furan's biological activity. nih.gov

In metal-catalyzed reactions, (2-furyl)carbene complexes have emerged as powerful intermediates. chim.it Generated from precursors like enynones, these metal-carbene species undergo typical carbenic reactions, enabling the synthesis of a wide array of functionalized furans that are otherwise difficult to access. chim.it The accepted mechanism involves the activation of an alkyne by an electrophilic catalyst, followed by a 5-exo-dig cyclization to generate the furylcarbene intermediate. chim.it

Reaction TypeKey Intermediate(s)Subsequent Product(s)Reference
PhotooxygenationEndoperoxide (Ozonide)Enediones, Hydroperoxides, Pyrrolidones thieme-connect.com
P450 Metabolismcis-2-Butene-1,4-dial (BDA)Adducts with nucleophiles (e.g., GSH) nih.gov
Metal-Catalyzed CyclizationMetal (2-furyl)carbene complexFunctionalized furans chim.it

This table highlights key intermediates in major reaction pathways involving the furan ring.

Stereochemical Control in this compound Transformations

Achieving stereochemical control is a paramount challenge in the synthesis of complex, three-dimensional molecules from planar precursors like this compound. In Diels-Alder reactions involving furan, the formation of endo and exo isomers is common. researchgate.net The endo isomer is often the kinetically favored product due to secondary orbital interactions, while the exo isomer is typically more thermodynamically stable. researchgate.net Therefore, reaction conditions such as temperature can be manipulated to favor one isomer over the other. researchgate.net

In the synthesis of octahydroindole scaffolds from this compound, stereocontrol is observed during the acid-catalyzed rearrangement of the THPP intermediate. zenodo.org For instance, the treatment of a THPP functionalized with an ester group was reported to afford a tricyclic product as a single diastereomer, illustrating a high degree of stereochemical control. zenodo.org

The synthesis of natural products often relies on stereocontrolled reactions. In a synthesis of (+)-aspicilin, an asymmetric dihydroxylation (AD) reaction on a molecule containing a 2-furyl group was used to secure the stereochemistry at two adjacent carbon centers. acs.org The subsequent transformation of the furan ring demonstrates how stereocenters can be set early in a synthesis, with the furan moiety being modified later. acs.org This highlights the importance of designing synthetic sequences where stereochemistry is established in a controlled and predictable manner.

Reactivity and Reaction Mechanisms of 2 Hexylfuran

Electrophilic Aromatic Substitution Reactions of the Furan (B31954) Ring

The furan ring is a π-rich heterocycle, making it significantly more reactive towards electrophiles than benzene (B151609). chemicalbook.comnumberanalytics.com This heightened reactivity is due to the electron-donating nature of the oxygen atom, which increases the electron density within the ring. pearson.com Electrophilic substitution on the furan ring proceeds through an addition-elimination mechanism, forming a resonance-stabilized carbocation intermediate known as a sigma complex. numberanalytics.compearson.comuobasrah.edu.iq

For 2-hexylfuran, electrophilic attack preferentially occurs at the C5 position. This is because the carbocation formed by attack at the C2 (or C5) position is stabilized by three resonance structures, making it more stable than the intermediate formed by attack at the C3 (or C4) position, which only has two resonance structures. chemicalbook.compearson.com The hexyl group at the C2 position further directs incoming electrophiles to the C5 position due to steric hindrance and its electron-donating inductive effect.

Common electrophilic substitution reactions for furans include:

Nitration: Typically carried out with reagents like nitric acid in acetic anhydride (B1165640) to yield 2-nitrofuran (B122572) derivatives. numberanalytics.com

Bromination: Achieved using bromine (Br₂) often in the presence of a non-polar solvent like dioxane, leading to the formation of 2-bromofuran (B1272941) derivatives. numberanalytics.compearson.com

Formylation: Reactions such as the Vilsmeier-Haack reaction introduce a formyl group onto the furan ring. numberanalytics.com

Cycloaddition Reactions Involving this compound as a Diene or Dienophile

Furan and its derivatives, including this compound, can participate in cycloaddition reactions, acting as either a 4π diene or, less commonly, a 2π dienophile. pku.edu.cnwikipedia.org

2-Alkylfurans react with singlet oxygen in a [4+2] cycloaddition reaction to form unstable endoperoxides. researchgate.netuchile.cl This reaction is a form of photooxidation, where a photosensitizer absorbs light and transfers energy to molecular oxygen, generating singlet oxygen. researchgate.net The endoperoxide intermediate can then undergo further reactions, such as hydrolysis, to yield 4-oxo-2-enal moieties. researchgate.net The formation of these endoperoxides is a key step in the oxidative degradation of furan compounds. d-nb.info

The most common cycloaddition for furans is the [4+2] Diels-Alder reaction, where the furan acts as the diene. pku.edu.cnwikipedia.org These reactions are often reversible. In some cases, the initial [4+2] cycloadduct can undergo further rearrangements, such as a chemicalbook.comresearchgate.net-vinyl shift, to form an [8+2] cycloaddition product, although this can be accompanied by decomposition at higher temperatures. pku.edu.cn

While less common, furans can also participate in [8+2] cycloadditions with suitable 8π systems like 8,8-dicyanoheptafulvene. acs.org These higher-order cycloadditions can be promoted by organocatalysts. acs.org The regioselectivity of these reactions is influenced by the nature of the substituents on the furan ring and the reaction conditions. pku.edu.cn

Oxidation and Reduction Chemistry of this compound

The furan ring in this compound is susceptible to oxidation. Oxidation can lead to ring-opening products. byjus.com Strong oxidizing agents can degrade the furan ring entirely. Conversely, the furan ring can be reduced, typically through catalytic hydrogenation. This process saturates the double bonds in the ring, leading to the formation of 2-hexyltetrahydrofuran. The conditions for these reactions, such as the choice of catalyst and solvent, can influence the final product.

Table 1: Examples of Oxidation and Reduction Reactions

Reaction TypeReagentsProduct Type
OxidationPeracids, KMnO₄Ring-opened products (e.g., dicarbonyl compounds)
Reduction (Hydrogenation)H₂/Pd, Pt, Ni2-Hexyltetrahydrofuran

Ring-Opening and Rearrangement Reactions

The furan ring, particularly under acidic conditions, can undergo ring-opening reactions. matanginicollege.ac.in This is due to the protonation of the oxygen atom, which disrupts the aromaticity and makes the ring susceptible to nucleophilic attack. This can lead to the formation of 1,4-dicarbonyl compounds.

Rearrangement reactions of furan derivatives can be complex and are often driven by the formation of more stable intermediates or products. numberanalytics.comresearchgate.netchemistrysteps.com For instance, certain substituted furans can undergo sigmatropic rearrangements. researchgate.net Pinacol-type rearrangements have also been observed in derivatives of furan compounds, leading to the formation of complex ring systems. numberanalytics.com

Thermal Degradation Pathways and Byproduct Formation, including Maillard Reactions

This compound, like other furanic compounds, can be formed and subsequently degraded during the thermal processing of food. nih.govd-nb.info The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a major pathway for the formation of furans. nih.govd-nb.infofipdes.eunih.gov The thermal degradation of carbohydrates, certain amino acids, and the oxidation of polyunsaturated fatty acids and ascorbic acid are also significant sources. nih.govd-nb.inforesearchgate.net

Once formed, this compound can undergo further thermal degradation. The pathways can involve complex reactions leading to a variety of volatile and non-volatile byproducts. The specific byproducts formed depend on factors such as temperature, the presence of other reactive species, and the food matrix.

Photochemical Reactivity of this compound

The photochemical reactivity of this compound is predominantly characterized by its interaction with electronically excited molecular oxygen, specifically singlet oxygen (¹O₂). This reactivity is harnessed in various synthetic applications to create complex molecular architectures from a relatively simple starting material. The core of this reactivity lies in the furan ring, which acts as a diene in cycloaddition reactions.

Direct photolysis of this compound is not a commonly reported pathway. Instead, its significant photochemical reactions are photosensitized oxidations. In these reactions, a photosensitizer (a dye that absorbs light) transfers energy to ground-state triplet oxygen (³O₂) to generate the highly reactive singlet oxygen (¹O₂). This electrophilic species readily reacts with the electron-rich furan ring.

Mechanism of Photooxidation

The generally accepted mechanism for the photooxidation of furan derivatives like this compound proceeds through several key steps:

Photosensitization : A sensitizer (B1316253) (Sens), such as Rose Bengal or Methylene (B1212753) Blue, absorbs light (hν) and is promoted to an excited singlet state (¹Sens). It then undergoes intersystem crossing (ISC) to a more stable triplet state (³Sens).

Singlet Oxygen Formation : The triplet sensitizer transfers its energy to ground-state molecular oxygen (³O₂), a triplet diradical, resulting in the formation of singlet oxygen (¹O₂) and the return of the sensitizer to its ground state.

[4+2] Cycloaddition : Singlet oxygen acts as a dienophile and reacts with the furan ring of this compound (which acts as a conjugated diene) in a [4+2] cycloaddition reaction, also known as a Diels-Alder type reaction. nist.govmdpi.com This step forms a highly unstable bicyclic intermediate, a this compound endoperoxide (an ozonide). uchile.cl

Rearrangement and Subsequent Reactions : The endoperoxide is not typically isolated due to its instability. It serves as a versatile intermediate that can undergo various transformations depending on the reaction conditions and the nucleophiles present. In alcoholic solvents like methanol (B129727), the endoperoxide can be trapped to form alkoxy hydroperoxides. nih.gov These intermediates can then rearrange to yield a variety of products, including unsaturated carbonyl compounds.

This photooxidation process is a key step in numerous tandem or cascade reactions, enabling the one-pot synthesis of complex natural products and heterocyclic frameworks from simple furan precursors. biorxiv.orgelectronicsandbooks.comresearchgate.netgla.ac.uk

Detailed Research Findings

Research has extensively utilized the photooxidation of this compound as a strategic step in organic synthesis. A notable example is the singlet-oxygen-initiated tandem transformation of this compound to produce the natural imidazole (B134444) alkaloids glochidine and glochidicine. biorxiv.orgresearchgate.netgla.ac.uk In this synthesis, this compound is first photooxygenated in methanol using Rose Bengal as the photosensitizer. The resulting hydroperoxide intermediate is then reduced with dimethyl sulfide, and subsequent addition of histamine (B1213489) leads to the formation of the target alkaloids in a one-pot procedure. biorxiv.org

The conditions for these photochemical reactions are crucial for achieving desired outcomes. The choice of photosensitizer, solvent, and the presence of subsequent reactants dictate the final product.

The table below summarizes the key steps and species involved in the principal photochemical reaction of this compound.

Table 1: Key Stages of this compound Photooxidation

StageReactantsKey Intermediate(s)Product Type(s)
Initiation This compound, Photosensitizer (e.g., Rose Bengal), Light (hν), O₂Excited Sensitizer (³Sens*), Singlet Oxygen (¹O₂)Singlet Oxygen
Cycloaddition This compound, Singlet Oxygen (¹O₂)This compound EndoperoxideUnstable bicyclic peroxide
Transformation This compound Endoperoxide, Nucleophiles (e.g., Alcohols, Amines), Reducing agentsAlkoxy hydroperoxides, N-Acyliminium ionsγ-Hydroxybutenolides, Pyrrolidinones, Alkaloids

While detailed kinetic data specifically for this compound are not extensively published, data for related furan compounds in reaction with singlet oxygen provide insight into the high reactivity of the furan moiety. The total rate constant (k_T), which includes both chemical reaction and physical quenching, is a key parameter. For example, 2,5-dimethylfuran (B142691) is known to be one of the most reactive singlet oxygen acceptors. uchile.cl The rate constant for the reaction between a similar compound, furfuryl alcohol, and ¹O₂ in aqueous solution is recommended to be 1.00 × 10⁸ M⁻¹ s⁻¹ at 22 °C. nih.gov It is expected that this compound would exhibit a similarly high rate constant due to the electron-donating nature of the alkyl group enhancing the diene character of the furan ring.

The table below presents comparative kinetic data for related furan compounds.

Table 2: Reaction Rate Constants of Furan Derivatives with Singlet Oxygen

Furan DerivativeSolventRate Constant (k_T) M⁻¹ s⁻¹Reference Compound for Comparison
Furfuryl Alcohol D₂O1.00 x 10⁸ (at 22°C)N/A
2,5-Dimethylfuran Various Organic SolventsHigh reactivity noted, often used as a standardN/A
1,3-Diphenylisobenzofuran Various~7 x 10⁸ - 1 x 10⁹A highly reactive, but different, furan system

Note: Specific kinetic data for this compound was not available in the reviewed literature. The data presented is for structurally related compounds to provide context for the reactivity of the furan ring system.

Biological Activities and Mechanistic Insights of 2 Hexylfuran and Its Derivatives

Antimicrobial Activities of 2-Hexylfuran and Related Furanoids

The furan (B31954) chemical structure is a key component in various compounds demonstrating notable antimicrobial capabilities. Research has shown that this compound and related furanoids possess the ability to inhibit the growth of both fungal and bacterial pathogens. cymitquimica.comnih.gov These properties are attributed to mechanisms that include selective inhibition of microbial growth and the modification of essential enzymes. nih.gov

Antifungal Properties and Mechanisms of Action

Furan derivatives have been identified as potent antifungal agents. A notable example is 2-heptyl-5-hexylfuran-3-carboxylic acid (HHCA), a novel compound isolated from Pseudomonas sp. strain SJT25. asm.orgnih.govasm.org This compound has demonstrated significant antifungal activity against a variety of plant pathogens both in laboratory settings and in whole plants. asm.orgnih.gov Studies on detached leaves showed that HHCA effectively inhibited the growth of Rhizoctonia solani on rice and Fusarium oxysporum on melon. nih.govasm.org

Further research into the derivatives of HHCA has sought to enhance this natural antifungal potency. By synthesizing four different series of furan carboxylic acid derivatives, researchers found that certain modifications led to significant inhibitory effects against prevalent plant pathogens like Botrytis cinerea and Sclerotinia sclerotiorum. acs.org One promising derivative, designated compound 5g , exhibited much lower EC50 values (17.14 μg/mL against S. sclerotiorum and 19.63 μg/mL against B. cinerea) compared to the original HHCA, indicating a substantial increase in antifungal strength. acs.org Other natural furanoids, such as dibenzofuran (B1670420) bis(bibenzyl) from liverwort, have also shown antifungal effects against Candida albicans. nih.gov

Table 1: In Vitro Antifungal Activity of HHCA and Its Derivative

Compound Target Fungus Activity (EC50) Source
HHCA Sclerotinia sclerotiorum Not specified, but higher than 5g acs.org
HHCA Botrytis cinerea Not specified, but higher than 5g acs.org
Compound 5g Sclerotinia sclerotiorum 17.14 μg/mL acs.org
Compound 5g Botrytis cinerea 19.63 μg/mL acs.org
HHCA Rhizoctonia solani Effective at 0.3 mM and 1.0 mM nih.gov

| HHCA | Fusarium oxysporum | Effective at 0.1 mM and 0.3 mM | nih.gov |

This table is interactive. Click on the headers to sort.

Antibacterial Properties and Mechanisms of Action

The antimicrobial spectrum of this compound and its relatives extends to bacteria. cymitquimica.com The compound this compound is known to bind to the bacterial cell wall, though it is not effective against bacterial spores. cymitquimica.com The natural derivative 2-heptyl-5-hexylfuran-3-carboxylic acid (HHCA) has also been shown to be active against the plant-pathogenic bacterium Pseudomonas syringae pv. tomato, protecting Arabidopsis thaliana plants from infection. asm.orgnih.gov

Studies on other furan derivatives have further elucidated their antibacterial potential. For instance, furan fatty acids like 7,10-epoxyoctadeca-7,9-dienoic acid have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Another furanone, 4-hydroxy-3(2H)-furanone (DMHF), has shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative human pathogens, working in an energy-dependent manner to arrest the cell cycle. nih.gov

Structure-Activity Relationship (SAR) Studies for Antimicrobial Efficacy

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial effects of furan-based compounds. Research on derivatives of 2-heptyl-5-hexylfuran-3-carboxylic acid (HHCA) revealed that the type of chemical group attached to the furan core significantly influences its antifungal power. acs.org A comparative study of 48 different derivatives found that those containing a peptide moiety had superior antifungal potency when compared to derivatives with hydrazide, amide, or ester groups. acs.org This suggests that the inclusion of peptide-like structures can enhance the compound's ability to interact with and disrupt fungal targets. acs.org

Similarly, for antibacterial activity, the properties of substituent groups on the furan or related ring systems are critical. In a study of linezolid (B1675486) analogues, which contain an oxazolidinone ring system, the polarity of substituents was found to play a significant role. kcl.ac.uk More polar aromatic substitutions were generally unfavorable for activity, whereas less polar groups, such as a thiophene (B33073) ring, resulted in increased activity against Gram-positive strains. kcl.ac.uk It was also noted that larger aromatic substitutions at certain positions could be detrimental to activity. kcl.ac.uk It has been speculated that the alkyl groups of HHCA may be the active groups responsible for its antimicrobial activity. asm.org

Interactions with Microbial Targets, e.g., Succinate (B1194679) Dehydrogenase

A key mechanism for the antimicrobial action of some furan derivatives is the inhibition of succinate dehydrogenase (SDH), also known as mitochondrial complex II. acs.organr.fr This enzyme is vital for cellular respiration and energy production in both fungi and other organisms. anr.frmdpi.com By inhibiting SDH, these compounds effectively cut off the pathogen's energy supply.

Mechanistic studies involving the promising antifungal compound 5g , a derivative of HHCA, have provided insights into this interaction. acs.org Through microscopic analysis, molecular docking simulations, and density functional theory (DFT) calculations, researchers have proposed that compound 5g targets and interacts with SDH. acs.org This finding is significant as it establishes a foundation for the rational design of new furan-based fungicides that specifically target this essential microbial enzyme. acs.org The inhibition of SDH is a known mode of action for a class of fungicides called SDHIs, which are used widely in agriculture. anr.fr

Other Reported Biological Activities of Furan Derivatives (Excluding Direct this compound Properties)

Beyond their direct antimicrobial effects, the broader family of furan derivatives encompasses compounds with other important biological activities. These activities are often linked to the specific structural features of the molecules, such as the presence of additional rings or functional groups attached to the furan core.

Anticoagulant and Antiplatelet Aggregation Properties

Several classes of furan-containing compounds have been investigated for their ability to interfere with blood coagulation and platelet aggregation, processes central to thrombosis. researchgate.net

Coumarins, a class of compounds that includes a furan-like ring fused to a benzene (B151609) ring (a benzopyranone structure), are well-known for their anticoagulant properties. researchgate.netontosight.ai Some 4-hydroxycoumarins and their derivatives function as antithrombotic agents. researchgate.net Furan-condensed coumarins have also been synthesized and studied for their biological activities. researchgate.net One study on extracts from Melilotus officinalis identified coumarin (B35378) derivatives that significantly prolonged prothrombin time (PT), a measure of blood clotting. biotech-asia.org

Other furan derivatives have shown potent antiplatelet activity. A novel guanidine (B92328) derivative, [5-(2-methoxy-5-chlorophenyl)furan-2-ylcarbonyl]guanidine (KR-32570), was found to significantly inhibit platelet aggregation induced by various agents like collagen and thrombin. koreascience.kr Its mechanism involves inhibiting the release of arachidonic acid and the mobilization of cytosolic calcium. koreascience.kr Similarly, a series of furfurylidene N-acylhydrazone derivatives were shown to block platelet aggregation, particularly that induced by arachidonic acid. tandfonline.com More recent studies have identified novel Schiff base sulfonamides containing furan moieties that exhibit promising anti-platelet aggregation activity, in some cases superior to aspirin, by selectively inhibiting the COX-1 enzyme. mdpi.com

Table 2: Examples of Furan Derivatives with Antiplatelet Activity

Compound Class/Name Inducer of Aggregation Target/Mechanism Source
Furfurylidene N-acylhydrazones Arachidonic Acid, Collagen Modulates AA cascade enzymes (e.g., COX-1) tandfonline.com
KR-32570 Collagen, Thrombin, Arachidonic Acid Inhibits arachidonic acid release, Ca2+ mobilization, TXA2 synthase koreascience.kr
12-quinoline substituted andrographolide (B1667393) derivatives Thrombin, ADP Not specified publish.csiro.aupublish.csiro.au

| Schiff base sulfonamides with furan | ADP, Collagen | Selective COX-1 inhibition | mdpi.com |

This table is interactive. Click on the headers to sort.

Antiulcer Activity

A derivative of this compound, specifically 2-hexyl-5-ethylfuran-3-sulfonic acid (HEFS), has been identified as a natural product with antiulcer properties. osi.lv This compound is a major metabolite found in Eisenia earthworms and demonstrates a range of biological activities, including acting as an antiulcer agent in vertebrates. osi.lv The development of peptic ulcers involves an imbalance between aggressive factors in the stomach, such as hydrochloric acid and pepsin, and protective factors like mucus and bicarbonate. mdpi.com While the precise mechanism of HEFS's antiulcer action is not fully detailed, the activity of various natural compounds in mitigating ulcer formation is often linked to the modulation of these factors. mdpi.comnih.gov

Vasoconstriction Inhibition

The same furan derivative, 2-hexyl-5-ethylfuran-3-sulfonic acid (HEFS), also exhibits activity as a vasoconstriction inhibitor. osi.lv This suggests a potential role in cardiovascular applications. Vasoconstriction is the narrowing of blood vessels, which can lead to increased blood pressure. The ability of HEFS to inhibit this process points towards a mechanism that may involve the relaxation of smooth muscle cells in the blood vessel walls.

Potential in Pharmaceutical Development

The diverse biological activities of furan derivatives, including those of this compound, position them as interesting candidates for pharmaceutical research and development. ontosight.aithegoodscentscompany.com Furanones, a class of compounds to which this compound is related, have been explored for various medicinal applications, including as antibacterial, antiviral, and anticancer agents. ontosight.ai The synthesis of derivatives like 2-hexyl-5-ethylfuran-3-sulfonic acid (HEFS) highlights the ongoing efforts to create and test novel furan-based compounds for therapeutic use. osi.lv Furthermore, the identification of this compound as a volatile organic compound produced by microorganisms with antifungal properties opens up possibilities for its use in developing new antimicrobial treatments. frontiersin.org

Biosynthesis and Metabolic Pathways of this compound in Natural Systems

Microbial Production of Furan Derivatives

Microorganisms are a significant source of furan derivatives, producing them as secondary metabolites. asm.orgasm.org For instance, Pseudomonas sp. strain SJT25, isolated from rice rhizosphere soil, produces the novel antiphytopathogenic compound 2-heptyl-5-hexylfuran-3-carboxylic acid (HHCA). asm.orgasm.orgnih.gov This discovery underscores the role of soil bacteria in synthesizing complex furan compounds with potent biological activities. asm.orgasm.org The production of HHCA by Pseudomonas sp. SJT25 is influenced by factors such as oxygen supply, indicating that fermentation conditions can be optimized to enhance the yield of these valuable metabolites. nih.gov Another example is the fungus Trichoderma koningiopsis T2, which produces this compound as a major volatile organic compound with antifungal activity against the plant pathogen Verticillium dahliae. frontiersin.org

Formation as a Metabolite in Biological Systems

This compound is recognized as a mammalian and human metabolite. nih.gov It is classified as a secondary metabolite, which are compounds that are not essential for metabolism or physiology but may have roles in defense or signaling. hmdb.ca In some instances, they can arise from the incomplete metabolism of other secondary metabolites. hmdb.ca The formation of 2-alkylfurans, including this compound, can occur from the interaction of amino acids with lipid-derived α,β-unsaturated aldehydes during processes like the thermal treatment of food. researchgate.net Specifically, this compound has been shown to form from 2-decenal. researchgate.net

Enzymatic and Non-Enzymatic Biotransformations

Biotransformation is the process by which organic compounds are chemically altered by living organisms or their enzymes. medcraveonline.com This can occur through both enzymatic and non-enzymatic pathways. medcraveonline.comnih.gov Enzymatic biotransformations are crucial in the metabolism of xenobiotics (foreign compounds) and endogenous molecules, often converting them into more water-soluble forms for easier excretion. mhmedical.com

In the context of furan derivatives, enzymatic reactions play a key role in their biosynthesis and metabolism. For example, cytochrome P450 enzymes are involved in the metabolic activation of furan compounds. researchgate.net While specific enzymatic pathways for this compound are not extensively detailed, the general principles of biotransformation suggest that it would undergo reactions such as oxidation, reduction, or hydrolysis, catalyzed by various enzymes. mhmedical.comfrontiersin.org Non-enzymatic transformations can also occur, such as the reactions driven by heat during food processing that lead to the formation of 2-alkylfurans from lipid degradation products and amino acids. researchgate.net

Toxicological Considerations and Risk Assessment Frameworks related to Furan Compounds

The toxicological profile of furan and its derivatives is a subject of significant interest and concern for international health and food safety organizations. While specific toxicological data for this compound is limited, the assessment of furan compounds as a class is primarily guided by the extensive research on furan, the parent compound. chemicalbook.inchemicalbook.in The primary health concern associated with furan is its potential carcinogenicity, with the liver being the main target organ. ellinikahoaxes.grcanada.ca

Furan has been classified as "possibly carcinogenic to humans" (Group 2B) by the International Agency for Research on Cancer (IARC) based on sufficient evidence of carcinogenicity in experimental animals. nih.govbund.deeuropa.euresearchgate.net Studies by the National Toxicology Program (NTP) found that oral administration of furan induced liver tumors, including hepatocellular adenomas and carcinomas, in rats and mice. ellinikahoaxes.grnih.gov In rats, it also caused bile duct tumors (cholangiocarcinomas). ellinikahoaxes.grresearchgate.net

The mechanism of furan-induced carcinogenicity is not yet fully understood, but it is believed to involve metabolic activation. europa.eu Furan itself is not considered a genotoxic carcinogen in the traditional sense. grantome.com Instead, it is metabolized by cytochrome P450 enzymes in the liver, primarily CYP2E1, to a reactive and cytotoxic intermediate, cis-2-butene-1,4-dial (BDA). nih.govresearchgate.netnih.gov This reactive metabolite can bind to cellular macromolecules like proteins and DNA, leading to cytotoxicity, inflammation, and regenerative cell proliferation. grantome.comosti.gov This sustained cycle of cell death and regeneration is thought to increase the likelihood of spontaneous mutations, ultimately leading to tumor formation. nih.govosti.gov Some studies suggest this process represents a secondary genotoxic mechanism involving oxidative stress. osti.gov

Due to these toxicological concerns, several international bodies have established risk assessment frameworks for furan in food.

International Agency for Research on Cancer (IARC) The IARC has classified furan in Group 2B, "possibly carcinogenic to humans," based on sufficient evidence in animals but inadequate evidence in humans. bund.denih.govcarexcanada.ca This classification highlights the potential risk and the need for further research and monitoring.

European Food Safety Authority (EFSA) EFSA has conducted comprehensive risk assessments on furan and its methylated derivatives (e.g., 2-methylfuran, 3-methylfuran). europa.eueurofins.de In its 2017 opinion, EFSA's Panel on Contaminants in the Food Chain (CONTAM) concluded that liver damage and liver cancer are the most critical health effects. europa.eu The panel noted that while the exact mechanism of how furan might cause cancer is unclear, a direct genotoxic pathway could not be ruled out. europa.eu

Given the uncertainties, EFSA did not establish a tolerable daily intake (TDI). Instead, it uses the Margin of Exposure (MOE) approach for risk characterization. The MOE is the ratio between the dose at which a small but measurable adverse effect is first observed in animal studies (the benchmark dose lower confidence limit, or BMDL) and the level of human exposure. bund.deeuropa.eu An MOE of 10,000 or higher is generally considered to be of low concern for public health for substances that are both genotoxic and carcinogenic. For furan, the calculated MOEs for neoplastic effects were below this threshold for various population groups, indicating a potential health concern. europa.eunih.gov EFSA identified infants as the most exposed group, primarily through the consumption of ready-to-eat jarred foods. europa.eufoodnavigator.com For adults, coffee and grain-based foods are the main contributors to exposure. europa.eu

Joint FAO/WHO Expert Committee on Food Additives (JECFA) Similar to EFSA, JECFA has evaluated furan and considers carcinogenicity to be the critical endpoint for risk assessment. who.int JECFA also concluded that the MOEs between the BMDL10 (the lower confidence limit of the benchmark dose for a 10% cancer incidence) for liver tumors in mice and the estimated dietary exposures for the general population indicate a human health concern for a compound that may act through a DNA-reactive metabolite. who.int The committee has not established a tolerable intake level, classifying furan as a genotoxic carcinogen. who.int JECFA has also evaluated other furan derivatives used as flavouring agents, sometimes concluding that the safety evaluation procedure could not be applied due to concerns about potential genotoxicity linked to the furan structure. europa.euwho.int

The table below summarizes the key toxicological data and classifications for furan.

Interactive Table: Toxicological Profile and Regulatory Status of Furan

ParameterFinding / ClassificationSource(s)
Carcinogenicity (Animal Studies) Induces hepatocellular adenomas and carcinomas in rats and mice; induces cholangiocarcinomas in rats. ellinikahoaxes.grnih.govresearchgate.netresearchgate.net
Primary Target Organ Liver ellinikahoaxes.grcanada.caeuropa.eu
Proposed Mechanism of Action Metabolic activation by cytochrome P450 to a reactive metabolite (cis-2-butene-1,4-dial), leading to cytotoxicity, chronic cell injury, and regenerative proliferation. nih.govgrantome.comnih.gov
IARC Classification Group 2B: "Possibly carcinogenic to humans" bund.deeuropa.euresearchgate.netnih.gov
EFSA Conclusion Level of exposure to furan and methylfurans in food indicates a health concern; could lead to long-term liver damage. europa.eufoodingredientsfirst.com
JECFA Conclusion MOEs indicate a human health concern for a carcinogenic compound that might act via a genotoxic metabolite. who.int
Risk Assessment Approach Margin of Exposure (MOE) bund.deeuropa.euwho.int

Applications of 2 Hexylfuran in Materials Science and Other Advanced Fields

Utilization of Furan (B31954) Derivatives in Polymer Science and Material Synthesis

Furan derivatives, including 2-hexylfuran, are recognized for their potential in creating sustainable and functional polymers. researchgate.net Sourced from renewable biomass, these compounds offer a bio-based alternative to petroleum-derived monomers, contributing to the development of greener materials. researchgate.netnih.gov The furan ring's unique chemical structure is a valuable building block for polymers with specific, desirable properties. nih.govresearchgate.net

The polymerization of furan and its derivatives results in polyfuran (PFu), a conjugated polymer with potential applications in molecular electronics. wikipedia.org While research on polyfuran is less extensive than on analogous polymers like polythiophenes and polypyrroles, it remains an area of significant interest. wikipedia.orguark.edu Specifically, substituted furans such as 3-hexylfuran have been successfully polymerized to create regioregular polymers using methods like chain-growth polycondensation. nih.govresearchgate.net

The synthesis of poly(3-hexylfuran) demonstrates that alkyl-substituted furans can act as monomers. nih.govresearchgate.net The hexyl group is incorporated to improve the solubility of the resulting polymer, a common strategy in polymer chemistry to enhance processability. researchgate.net Various polymerization techniques can be employed for polyfurans, including electrochemical methods, acid catalysis, radical polymerization, and oxidative cationic polymerization. wikipedia.org The electrochemical approach, for instance, is proposed to proceed through radical cation intermediates. wikipedia.org The development of alternating copolymers, such as those combining furan and thiophene (B33073) units, further confirms that furyl-based monomers can polymerize in a controlled, chain-growth manner. nih.gov

Table 1: Polymerization Methods for Furan-Based Monomers
Polymerization MethodDescriptionMonomer Example
Chain-Growth PolycondensationA controlled polymerization technique used to synthesize regioregular polymers. nih.gov3-Hexylfuran nih.gov
Electrochemical PolymerizationInvolves the use of an applied electrical potential to initiate polymerization, often via radical cation intermediates. wikipedia.orgFuran wikipedia.org
Acid CatalysisUtilizes an acid to catalyze the polymerization process. wikipedia.orgFuran wikipedia.org
Oxidative Cationic PolymerizationA method involving the oxidation of the monomer to form a cationic species that propagates polymerization. wikipedia.orgFuran wikipedia.org

Furan-based polymers are attractive for creating advanced materials due to the potential for biorenewable and biodegradable π-conjugated frameworks. nih.govresearchgate.net These materials are of interest for applications in organic electronics. nih.gov The properties of thermosetting resins containing furan derivatives, known as "furan resins," include corrosion resistance, high carbon yield, stability at elevated temperatures, low fire hazard, and excellent physical strength. researchgate.net These characteristics make them valuable in industrial applications such as foundry molds, fiberglass composites, and refractory mixes. researchgate.net

Polymers like Polyethylene Furanoate (PEF), synthesized from the furan derivative 2,5-furandicarboxylic acid (FDCA), are presented as bio-based alternatives to PET. specialchem.com Furan derivatives also serve as precursors for a wide range of other polymers, including polyesters and polyamides. researchgate.netacs.org In the context of this compound specifically, it can be used in hydroxyalkylation/alkylation (HAA) reactions to create larger molecules that, after hydrodeoxygenation, can function as renewable fuels or lubricants. osti.govgoogle.com The structure of the alkylfuran, including the hexyl chain, allows for the tailoring of the final product's molecular architecture. osti.gov

Role in Flavor and Fragrance Chemistry (Academic Perspective on Formation and Perception)

From an academic standpoint, this compound is a significant compound in the study of food chemistry, particularly in understanding how cooking and processing generate the complex aromas that define our sensory experience of food. acs.orgthegoodscentscompany.com It is classified as a heteroaromatic compound and has been identified in various foods, including fats, oils, herbs, and nuts. hmdb.cafoodb.ca

The formation of this compound in heat-processed foods is a result of complex chemical transformations involving the degradation of key food components. One major pathway is through the oxidation of lipids. acs.org Specifically, α,β-unsaturated aldehydes, which are secondary products of lipid oxidation, serve as precursors. acs.org For instance, research has shown the formation of this compound from 2-decenal. acs.org This transformation requires hydroxylation at the γ-position of the aldehyde, followed by isomerization and cyclization to form the furan ring. acs.org

The presence of amino acids can significantly catalyze and increase the formation of 2-alkylfurans from these lipid-derived aldehydes, highlighting an interaction between lipid degradation pathways and Maillard-type reactions. acs.org The Maillard reaction, a chemical reaction between amino acids and reducing sugars, is a primary route for the formation of many flavor and aroma compounds, including some furans, during the thermal processing of food. researchgate.netwikipedia.orgdss.go.th While the Maillard reaction is a key pathway for furan and methylfuran, the formation of longer-chain alkylfurans like this compound is more directly linked to the breakdown of larger lipid molecules. acs.orgnih.gov

Table 2: Key Precursors and Reactions in this compound Formation
Reaction PathwayPrimary Precursor(s)Key Chemical Process
Lipid OxidationPolyunsaturated Fatty Acids (e.g., Linoleic Acid) acs.orgresearchgate.netFormation of α,β-unsaturated aldehydes (e.g., 2-decenal), followed by cyclization. acs.orgacs.org
Maillard-Type ReactionsAmino Acids, Reducing SugarsAmino acids can catalyze the conversion of lipid-derived aldehydes into 2-alkylfurans. acs.org

The conditions under which food is processed have a profound impact on the formation of furans. Key factors include temperature, heating time, pH, and the presence of certain catalysts or inhibitors. acs.orgnih.govsciopen.com

Temperature and Time: Furan formation generally increases with higher temperatures and longer heating times. sciopen.comresearchgate.net For example, studies on model systems show that furan concentrations tend to increase linearly at temperatures of 100°C and 150°C for up to 60 minutes of heating. researchgate.net

pH: The effect of pH is complex and depends on the specific precursors present. In systems with ascorbic acid, more furan is produced at an acidic pH (e.g., pH 3). acs.orgresearchgate.net Conversely, in emulsions containing linoleic acid, a precursor for alkylfurans, more furan is formed at a slightly acidic to neutral pH (e.g., pH 6). acs.orgresearchgate.netnih.gov The Maillard reaction itself is accelerated in alkaline environments. wikipedia.org

Precursor Availability: The type and concentration of precursors like sugars, amino acids, and polyunsaturated fatty acids are critical. nih.govoygardsbi.com For instance, the degradation of polyunsaturated fatty acids is a primary source for 2-alkylfurans. nih.gov

Oxygen Availability: Reducing the amount of available oxygen can lead to a considerable reduction in furan formation, particularly during high-temperature sterilization processes. nih.gov

These findings indicate that by carefully controlling processing parameters, it is possible to influence the pathways of furan formation and potentially mitigate the generation of undesirable compounds while optimizing the development of desired flavor profiles. sciopen.comnih.gov

Potential in Agrochemical Development

Derivations for Herbicide and Insecticide Applications

While research specifically detailing the herbicidal and insecticidal properties of this compound is not extensive, the broader class of furan-containing compounds has been investigated for such applications. Furan derivatives are recognized for their diverse biological activities, which include potential as insecticides and herbicides researchgate.netresearchgate.net.

In the realm of insecticides, the activity of alkylfurans has been shown to be influenced by the length of the alkyl side-chain. A study on the insecticidal effects of various alkylfurans against the beet armyworm (Spodoptera exigua) demonstrated that the length of the alkyl group is a critical factor in their biological activity nih.gov. While this research did not focus exclusively on a hexyl group, it provides a basis for the potential insecticidal properties of this compound. The study included 2-(pentadecyl)furan and 2-(heptadecyl)furan, which were found to increase larval mortality and reduce larval weight, indicating that alkylfurans can possess notable insecticidal effects nih.gov. Further investigation into the optimal alkyl chain length could elucidate the specific potential of this compound as an insecticide.

The exploration of furan derivatives as herbicides is also an active area of research. Although specific studies on this compound for weed control are not prominent in the literature, the furan moiety is a component of some herbicidal compounds. The structural diversity of furan derivatives allows for the synthesis of analogues with potential phytotoxic activity. For instance, research into simplified analogues of the natural herbicide (+)-cornexistin, which features a more complex ring system, highlights the ongoing effort to develop new herbicidal molecules inspired by natural product scaffolds d-nb.info. The development of novel herbicidal compounds often involves the synthesis and screening of various chemical classes, and the furan nucleus represents a viable starting point for such investigations.

Antiphytopathogenic Agents from Microbial Sources

A significant breakthrough in the agrochemical potential of this compound derivatives comes from the discovery of a potent antiphytopathogenic compound produced by a microbial source. Researchers have isolated and identified the novel compound 2-heptyl-5-hexylfuran-3-carboxylic acid (HHCA) from the fermentation broth of Pseudomonas sp. strain SJT25, a bacterium isolated from rice rhizosphere soil. This discovery underscores the role of microorganisms as a valuable source of bioactive secondary metabolites for agricultural use.

HHCA has demonstrated significant antimicrobial activities against a range of plant pathogens in both laboratory and real-world settings. In vitro assays have confirmed its efficacy in inhibiting the growth of several economically important phytopathogens. The minimum inhibitory concentrations (MICs) of HHCA have been determined for various fungal and bacterial pathogens, showcasing its broad-spectrum potential.

PhytopathogenTypeMinimum Inhibitory Concentration (MIC) (µM)
Fusarium oxysporumFungus2
Rhizoctonia solaniFungus10
Colletotrichum orbiculareFungus20
Botrytis cinereaFungus25
Pseudomonas syringae pv. tomatoBacterium50

Furthermore, in vivo studies have shown that HHCA can effectively reduce the disease index of phytopathogen infections in whole plants. This demonstrates its potential as a protective agent for crops. The promising results from these studies have led to further research into the synthesis of HHCA derivatives with potentially enhanced fungicidal activity. This ongoing work aims to optimize the molecular structure of HHCA to develop more potent and effective agricultural fungicides.

Analytical Methodologies for the Detection and Characterization of 2 Hexylfuran

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of 2-hexylfuran, allowing for its separation from complex mixtures prior to detection and quantification. openaccessjournals.com This separation is crucial for avoiding interference from other compounds with similar properties. openaccessjournals.com

Gas Chromatography-Mass Spectrometry (GC-MS/MS) with Headspace Extraction

Given that this compound is a volatile compound, Gas Chromatography (GC) is the premier separation technique. researchgate.net It is frequently paired with headspace extraction, a sample preparation method that isolates volatile and semi-volatile analytes from a sample matrix without the need for solvents. chromatographyonline.com

Headspace Extraction: This process involves heating the sample in a sealed vial to allow volatile compounds like this compound to move into the gas phase (the "headspace") above the sample. mdpi.com A portion of this vapor is then injected into the GC system. A common enhancement of this technique is Headspace Solid-Phase Microextraction (HS-SPME), where a coated fiber is exposed to the headspace. researchgate.netchromatographyonline.com The fiber adsorbs the analytes, which are then thermally desorbed into the GC inlet. mdpi.com The choice of fiber coating is critical for efficient extraction; common fibers include polydimethylsiloxane/carboxen/divinylbenzene (PDMS/CAR/DVB) and carboxen/poly(dimethylsiloxane) (CAR/PDMS). researchgate.net

GC Separation and MS/MS Detection: Once introduced into the GC, compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. A capillary column such as an HP-5MS is often used for separating furan (B31954) derivatives. researchgate.netnih.gov Following separation, the eluted compounds enter a mass spectrometer. Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity by performing two stages of mass analysis. wikipedia.org In the first stage, a specific precursor ion for this compound is selected. This ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are detected in the second stage. wikipedia.org This multiple reaction monitoring (MRM) mode significantly enhances the certainty of identification, especially in complex matrices like food. researchgate.net

Table 1: Typical GC-MS Parameters for Furan Derivative Analysis
ParameterDescriptionSource
Extraction MethodHeadspace Solid-Phase Microextraction (HS-SPME) researchgate.netchromatographyonline.com
SPME FiberPolydimethylsiloxane/Carboxen/Divinylbenzene (PDMS/CAR/DVB) researchgate.net
GC ColumnHP-5 MS cross-linked 5% diphenyl-95% dimethyl polysiloxane nih.gov
Detection ModeTandem Mass Spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) researchgate.net

High-Performance Liquid Chromatography (HPLC) for Furan Derivatives

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique used to separate, identify, and quantify components in a mixture. wikipedia.orgshimadzu.com It relies on a liquid mobile phase to move the sample through a column packed with a solid adsorbent stationary phase. wikipedia.org While less common for highly volatile compounds like this compound itself, HPLC is highly effective for analyzing less volatile or derivatized furan compounds, such as furan fatty acids or carboxylic acid derivatives of this compound. researchgate.netresearchgate.net For instance, a novel compound, 2-heptyl-5-hexylfuran-3-carboxylic acid, was successfully analyzed using high-performance liquid chromatography. researchgate.net HPLC systems can be coupled with various detectors, including UV-Vis detectors or mass spectrometers (LC-MS), to provide both quantitative and qualitative data. openaccessjournals.comshimadzu.com

Spectroscopic Methods for Structural Elucidation

While chromatography separates compounds, spectroscopy provides detailed information about their molecular structure. ebsco.com For an unambiguous identification of this compound, spectroscopic data is indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic molecules. ebsco.comrsc.org It operates by probing the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, within a strong magnetic field. ebsco.comsigmaaldrich.com The resulting spectrum provides information on the chemical environment of each atom, allowing for the deduction of the molecule's carbon-hydrogen framework. savemyexams.com

For this compound, ¹H NMR would show distinct signals for the protons on the furan ring and the different CH₂ groups of the hexyl chain. ¹³C NMR provides complementary information, with signals corresponding to the furan ring carbons appearing at characteristic chemical shifts. For example, in a related six-membered furan macrocycle, the carbon atoms adjacent to the furan oxygen (C2/C5) show signals around 149.1 ppm and 144.2 ppm, while the C3/C4 carbons appear near 116.3 ppm. rsc.org Two-dimensional NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), can further establish connectivity by showing correlations between protons and carbons that are two or three bonds apart. researchgate.net

Table 2: Representative ¹³C NMR Chemical Shifts for Furan Rings
Carbon PositionTypical Chemical Shift (ppm)Source
C2/C5 (adjacent to oxygen)~144-149 rsc.org
C3/C4~116 rsc.org

Mass Spectrometry (MS/MS) and High-Resolution MS

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. wikipedia.org As a standalone method or coupled with GC or LC, it is vital for confirming the molecular weight and elemental composition of this compound.

Tandem Mass Spectrometry (MS/MS): As mentioned in the GC-MS/MS section, tandem MS involves the fragmentation of a selected precursor ion. wikipedia.org The resulting fragmentation pattern is often unique to a specific molecule and serves as a "fingerprint" for identification. For furan derivatives, characteristic fragmentation includes cleavage of the alkyl chain and fragmentation of the furan ring itself. For example, the mass spectrum of the methyl ester of 8-(5-hexylfuran-2-yl)-octanoic acid shows characteristic fragment ions that help identify its structure. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, can measure the m/z ratio with extremely high accuracy (typically to within 5 parts per million). uni-rostock.dechromatographyonline.com This precision allows for the determination of a molecule's exact mass and, consequently, its unique elemental formula. uni-rostock.debioanalysis-zone.com This capability is crucial for distinguishing this compound from other isobaric compounds (molecules that have the same nominal mass but different elemental formulas). bioanalysis-zone.com

UV-Vis and Fluorescence Spectroscopy (for related furan macrocycles)

Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic properties of molecules containing chromophores—parts of a molecule that absorb light. rsc.org While the simple this compound molecule has limited applications for these techniques, furan rings incorporated into larger, conjugated systems like macrocycles exhibit interesting photophysical properties. rsc.orgthieme-connect.de

Furan-containing macrocycles often absorb light in the UV region. rsc.org For example, a six-membered oligofuran macrocycle (hex-C6FE) shows a maximum absorption (λmax) at 352 nm. rsc.org The geometry and electronic structure of these macrocycles can be tuned, which in turn alters their absorption and emission spectra. thieme-connect.de Some macrocycles containing fluorophore groups can act as sensors, where the binding of metal cations like Zn(II) or Pb(II) causes a noticeable change in their fluorescence intensity or a shift in the emission wavelength. mdpi.com These spectroscopic changes allow for the detection and quantification of the target ions. mdpi.com

Computational Chemistry Approaches in this compound Research

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, including atoms and molecules. wikipedia.org It has gained widespread popularity in chemistry for its balance of accuracy and computational efficiency, making it suitable for studying larger molecules. mdpi.comnih.gov DFT calculations focus on the electron density, a function of only three spatial coordinates, to determine the ground-state properties of a system. wikipedia.org

In the context of this compound, DFT is employed to calculate various molecular properties. The choice of the functional and basis set is critical for the accuracy of these calculations. mdpi.com Common functionals like B3LYP, combined with basis sets such as 6-311++G(d,p), are often used to optimize the geometry of the molecule and predict its vibrational frequencies. mdpi.com These calculations help to confirm that the optimized structure corresponds to a true minimum on the potential energy surface. mdpi.com

DFT provides valuable data on the electronic properties of this compound, such as its ionization potential and electron affinity. These properties are crucial for understanding the molecule's behavior in chemical reactions. Furthermore, DFT can be used to compute spectroscopic data, which aids in the interpretation of experimental spectra. nih.gov

Table 1: Computed Properties of this compound

PropertyValueMethod
Molecular Weight152.23 g/mol PubChem 2.2
XLogP34.2XLogP3 3.0
Hydrogen Bond Donor Count0Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count1Cactvs 3.4.8.18
Rotatable Bond Count5Cactvs 3.4.8.18
Source: PubChem CID 77408 nih.gov

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. chemmethod.com This method is particularly useful in drug discovery and pharmacology for predicting the interaction between a ligand (like this compound) and a protein receptor. rsc.orgajchem-a.com The process involves predicting the binding mode and affinity, often represented as a docking score. ajchem-a.com

While specific molecular docking studies focusing solely on this compound are not extensively documented in the provided results, the methodology is widely applied to similar small organic molecules. The general process involves preparing the 3D structures of both the ligand (this compound) and the target protein. chemmethod.com Software like AutoDock Vina is commonly used for performing the docking calculations. chemmethod.com

The results of molecular docking can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's binding site. rsc.org These simulations can be further validated and refined using molecular dynamics (MD) simulations, which provide insights into the stability of the ligand-protein complex over time in a simulated physiological environment. chemmethod.comimist.ma

Prediction of Reactivity and Spectroscopic Properties

Computational methods are highly effective in predicting the reactivity and spectroscopic properties of molecules like this compound. numberanalytics.com DFT, in particular, is a cornerstone for these predictions. openaccessjournals.com

Reactivity Prediction: Global reactivity descriptors, such as chemical potential (μ), chemical hardness (η), and electrophilicity (ω), can be calculated using DFT. mdpi.com These descriptors provide a quantitative measure of a molecule's reactivity. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are used to determine the molecule's susceptibility to electrophilic and nucleophilic attack. A smaller HOMO-LUMO gap generally indicates higher reactivity. researchgate.net The molecular electrostatic potential (MESP) surface can also be calculated to identify the most reactive sites on the molecule for electrophilic and nucleophilic attacks. mdpi.com

Spectroscopic Properties Prediction: DFT and other quantum mechanical methods can predict various spectroscopic properties, including NMR and IR spectra. nih.govnumberanalytics.com Time-dependent DFT (TD-DFT) is a common extension used for calculating electronic excitation energies and predicting UV-Vis absorption spectra. nih.govresearchgate.net For furan-containing polymers, TD-DFT studies have shown that as the chain length increases, the absorption maximum (λmax) also increases. researchgate.net While this applies to polymers, similar principles govern the spectroscopic behavior of individual molecules like this compound. Computational predictions of spectroscopic data are invaluable for interpreting experimental results and confirming molecular structures. nih.govrsc.org

Environmental Fate and Biotransformation of 2 Hexylfuran

Biodegradation Pathways and Rates

The biodegradation of furan (B31954) and its derivatives is a critical process in their environmental removal. Microorganisms, particularly bacteria from the genus Pseudomonas, have demonstrated the capability to degrade various furan compounds. acs.orgmdpi.comasm.orgepa.govdntb.gov.uaresearchgate.net While specific studies on the biodegradation of 2-hexylfuran are not extensively documented, the metabolic pathways established for other furan derivatives offer insights into its likely biotransformation.

The aerobic degradation of furan compounds by bacteria like Pseudomonas putida often initiates with the oxidation of the alkyl side chain and subsequent cleavage of the furan ring. acs.orgmdpi.com For instance, the degradation of furfural (B47365) is known to proceed through its oxidation to 2-furoic acid, which is then further metabolized. acs.orgmdpi.com Similarly, studies on furfuryl alcohol degradation by Pseudomonas putida have provided kinetic data, indicating the potential for these microorganisms to utilize furan compounds as carbon and energy sources. asm.org

It is hypothesized that the biodegradation of this compound follows a similar pathway, beginning with the oxidation of the hexyl group. This initial step is likely catalyzed by monooxygenase enzymes. Following the initial oxidation of the side chain, the furan ring is expected to be opened, leading to the formation of intermediates that can enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle. The degradation of long-chain alkylphenols by Pseudomonas species has been shown to involve multicomponent phenol (B47542) hydroxylases and catechol dioxygenases for ring cleavage, suggesting that analogous enzyme systems may be involved in the breakdown of this compound. nih.gov

The rate of biodegradation is influenced by various environmental factors, including the concentration of the compound, the presence of a competent microbial population, temperature, pH, and the availability of other nutrients. Substrate inhibition has been observed in the biodegradation of furfuryl alcohol at high concentrations, a phenomenon that could also be relevant for this compound. asm.org

Table 1: Examples of Microorganisms Involved in Furan Derivative Biodegradation

MicroorganismFuran Derivative DegradedKey Enzymes/Pathways
Pseudomonas putidaFurfuryl alcohol, FurfuralOxidation to 2-furoic acid, Ring cleavage
Cupriavidus basilensisFurfural, 5-Hydroxymethylfurfural (B1680220) (HMF)Oxidation, Furoyl-CoA synthetase, Dehydrogenase
Pseudomonas sp. strain A3Furan derivativesNot fully elucidated
Bacillus licheniformisFurfuralNot fully elucidated

Abiotic Degradation Mechanisms in the Environment

In addition to biodegradation, abiotic processes contribute to the transformation of this compound in the environment. The primary abiotic degradation mechanisms for furan derivatives are hydrolysis and photolysis. nih.govresearchgate.netnih.govresearchgate.netopendatasoft.comthegoodscentscompany.comrsc.org

Photolysis: Photodegradation, or the breakdown of compounds by light, is another significant abiotic pathway for furans in the environment, particularly in sunlit surface waters and the atmosphere. researchgate.netresearchgate.netthegoodscentscompany.comrsc.org The process can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, which is mediated by photosensitizing substances present in the environment, such as dissolved organic matter. For many furan derivatives, indirect photolysis is the more dominant process. researchgate.netthegoodscentscompany.com

The atmospheric oxidation of furans is primarily driven by reactions with hydroxyl (OH) radicals during the day and nitrate (B79036) (NO3) radicals at night. acs.org These reactions can be rapid, leading to the transformation of the furan structure.

Transformation Products and Their Environmental Implications

The degradation of this compound, through both biotic and abiotic pathways, results in the formation of various transformation products. The identity of these products is crucial for a comprehensive environmental risk assessment, as they may have their own toxicological and environmental fate characteristics. rsc.orgacsgcipr.org

Based on the degradation pathways of other furan derivatives, potential transformation products of this compound could include:

Oxidized side-chain derivatives: Initial enzymatic attack on the hexyl group could lead to the formation of alcohols, aldehydes, or carboxylic acids, such as 6-hydroxy-2-hexylfuran or 2-furanhexanoic acid.

Ring-opened products: Cleavage of the furan ring would result in the formation of various dicarbonyl compounds and other linear aliphatic molecules.

Hydroxylated derivatives: Photodegradation in aquatic environments can introduce hydroxyl groups onto the furan ring. researchgate.net

The environmental implications of these transformation products are largely unknown. However, the breakdown of a parent compound does not always lead to detoxification. In some cases, transformation products can be more persistent or toxic than the original molecule. acsgcipr.org Therefore, understanding the complete degradation pathway and the fate of the resulting metabolites is essential.

Environmental Monitoring and Assessment Strategies

Effective monitoring and assessment are necessary to understand the distribution and concentration of this compound in the environment. As a volatile organic compound, methods for its detection in various environmental matrices such as air, water, and soil are based on well-established analytical techniques.

Analytical Methods: The primary methods for the analysis of volatile and semi-volatile organic compounds, including furan derivatives, are gas chromatography coupled with mass spectrometry (GC-MS). nih.govekb.egkaggle.comfrontiersin.orgepa.gov To enhance sensitivity and overcome matrix interference, sample preparation techniques such as headspace analysis and solid-phase microextraction (SPME) are commonly employed. nih.govekb.egitrcweb.orgcpcb.nic.inresearchgate.netasm.orgmdpi.com These methods are capable of detecting and quantifying this compound at low concentrations.

Monitoring Strategies: Environmental monitoring programs for chemical contaminants typically involve the collection of samples from various environmental compartments, including surface water, groundwater, soil, sediment, and ambient air. opendatasoft.comkaggle.comhex-group.eueuropa.eu While large-scale monitoring programs specifically targeting this compound have not been widely reported, its inclusion in targeted analyses of VOCs in areas of potential release would be a prudent assessment strategy. The selection of monitoring sites would logically focus on industrial areas where it might be used or produced, as well as in natural environments where it may be formed through biological processes.

Table 2: Common Analytical Techniques for Furan and VOC Monitoring

TechniquePrincipleApplication for this compound
Gas Chromatography-Mass Spectrometry (GC-MS)Separates volatile compounds based on their physicochemical properties and identifies them by their mass-to-charge ratio.Primary technique for the identification and quantification of this compound.
Headspace (HS) AnalysisVolatile compounds are partitioned from a solid or liquid sample into the gas phase above it, which is then injected into the GC.Suitable for analyzing this compound in water, soil, and other complex matrices.
Solid-Phase Microextraction (SPME)A coated fiber is used to extract and concentrate analytes from a sample before GC analysis.Increases the sensitivity of this compound detection, especially at trace levels.
Photoionization Detector (PID)A non-destructive detector that uses UV light to ionize volatile compounds, often used for field screening.Can be used for rapid, on-site screening of total VOCs, which may include this compound.
Direct Sampling Ion Trap Mass Spectrometry (DSITMS)Allows for the rapid, real-time measurement of VOCs with minimal sample preparation.A potential tool for on-site monitoring of this compound in various environmental media.

Future Research Perspectives and Emerging Areas in 2 Hexylfuran Chemistry

Development of Sustainable and Green Synthetic Routes

The chemical industry's growing emphasis on sustainability is driving the search for greener methods to produce valuable compounds. For 2-hexylfuran, future research will likely concentrate on developing synthetic pathways that are both efficient and environmentally benign.

Key research directions include:

Biomass-Derived Synthesis: Investigating the use of renewable biomass resources as starting materials for this compound production. For instance, furfural (B47365) and 5-hydroxymethylfurfural (B1680220), which can be derived from lignocellulosic biomass, are promising precursors for creating a range of furan-based chemicals. rsc.org

Catalytic Innovations: Exploring novel catalysts to improve the efficiency and selectivity of furan (B31954) synthesis. This includes the use of non-noble metal catalysts and developing catalytic systems that operate under milder reaction conditions, thereby reducing energy consumption. frontiersin.orgrsc.org

Eco-Friendly Reaction Conditions: A study has demonstrated the use of eco-UVA light for [2+2] photocycloaddition reactions of furan derivatives, suggesting a move towards more environmentally friendly photochemical methods. und.eduund.edu Research into solvent-free or aqueous reaction media will also be crucial in minimizing the environmental impact of this compound synthesis.

Exploration of Novel Biological Activities and Therapeutic Applications

Furan derivatives have long been recognized for their diverse biological activities, and this compound is no exception. researchgate.netresearchgate.net Future research is poised to uncover new therapeutic applications for this compound and its analogues.

Emerging areas of investigation include:

Antimicrobial and Antifungal Properties: Studies have already indicated the potential of this compound and related compounds as antifungal agents. For example, this compound is one of the dominant volatile organic compounds produced by Trichoderma koningiopsis T2, which shows antagonistic activity against the plant pathogen Verticillium dahliae. frontiersin.orgnih.gov A novel compound, 2-heptyl-5-hexylfuran-3-carboxylic acid, has demonstrated both in vitro and in vivo antimicrobial activities against plant pathogens. nih.govasm.org Further research could lead to the development of new fungicides for agricultural use or even clinical applications.

Anti-inflammatory and Analgesic Potential: The furan nucleus is a component of various compounds with anti-inflammatory and analgesic properties. researchgate.net Investigating the specific effects of this compound on inflammatory pathways could reveal its potential as a lead compound for new pain and inflammation therapies.

Anticancer Activity: Some furan derivatives have shown promise as anticancer agents. researchgate.netresearchgate.net Screening this compound and its derivatives against various cancer cell lines could identify new candidates for oncological drug development.

Advanced Computational Modeling for Property Prediction and Mechanism Understanding

Computational chemistry offers powerful tools for accelerating the discovery and development of new molecules and materials. For this compound, computational modeling will play a vital role in understanding its properties and predicting its behavior in various applications.

Future research will likely involve:

Density Functional Theory (DFT) Studies: Using DFT to investigate the electronic and structural properties of this compound and its derivatives. rsc.orgresearchgate.net This can provide insights into their reactivity, stability, and potential for use in electronic devices. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to correlate the chemical structure of furan derivatives with their biological activities. This can aid in the rational design of new compounds with enhanced therapeutic properties.

Reaction Mechanism Elucidation: Employing computational methods to understand the mechanisms of reactions involving this compound, such as its formation from lipid oxidation products or its role in cycloaddition reactions. acs.orgnih.gov This knowledge is crucial for optimizing synthetic routes and controlling reaction outcomes.

Integration of this compound into Multifunctional Materials

The unique chemical structure of this compound makes it an attractive building block for the creation of advanced materials with tailored properties.

Potential areas for future research include:

Polymer Synthesis: Incorporating the furan moiety into polymer backbones to develop new materials with specific thermal, mechanical, or electronic properties. Furan-based polymers are being explored for various applications, including in materials science. ontosight.ai

Organic Electronics: Investigating the use of this compound derivatives in organic light-emitting diodes (OLEDs) and other electronic devices. rsc.org The ability to tune the electronic properties of these compounds through chemical modification makes them promising candidates for next-generation electronics. rsc.org

Biomaterials: Exploring the potential of this compound-containing polymers for biomedical applications, such as drug delivery systems or tissue engineering scaffolds. The biocompatibility and biodegradability of such materials would be key areas of investigation.

Environmental Remediation and Mitigation Strategies Related to Furan Compounds

While furan compounds have many beneficial applications, some, particularly chlorinated furans, are persistent environmental pollutants. tidjma.tn Research into the environmental fate of this compound and the development of remediation strategies for furan contamination are crucial.

Key research areas include:

Biodegradation Studies: Investigating the microbial degradation of this compound and other furan derivatives to understand their persistence in the environment and to identify microorganisms capable of their bioremediation.

Advanced Oxidation Processes: Exploring the use of advanced oxidation processes, such as treatment with singlet oxygen, for the degradation of persistent furan pollutants. nih.gov

Mitigation of Furan Formation in Food: Studying the formation of 2-alkylfurans, including this compound, during the thermal processing of food and developing strategies to minimize their presence. researchgate.netacs.org This includes understanding the role of precursors like α,β-unsaturated aldehydes and the catalytic effect of amino acids. nih.gov

Q & A

Basic: What are the established synthetic routes for 2-hexylfuran, and how is purity validated in academic research?

Methodological Answer:
this compound is typically synthesized via acid-catalyzed cyclization or Friedel-Crafts alkylation of furan derivatives. A validated protocol involves reacting furan with hexanal in the presence of a Brønsted acid catalyst (e.g., H₂SO₄), followed by distillation to isolate the product as a colorless oil (89% yield, 60 mmol scale) . Purity is confirmed using ¹H NMR (e.g., δ 7.31 ppm for furan protons, δ 0.92 ppm for terminal methyl groups) and gas chromatography (GC) to ensure >95% purity. Researchers should cross-reference spectral data with literature values and report deviations in integration ratios or unexpected peaks, which may indicate residual solvents or byproducts .

Basic: Which analytical techniques are critical for structural elucidation and quantification of this compound in complex matrices?

Methodological Answer:

  • GC-MS : Ideal for quantifying this compound in biological or environmental samples. Use a polar capillary column (e.g., DB-WAX) and electron ionization (EI) at 70 eV, monitoring for m/z 138 (molecular ion) and fragment ions (e.g., m/z 81 for the furan ring) .
  • ¹H/¹³C NMR : Assign peaks using deuterated chloroform (CDCl₃) and compare coupling constants (e.g., J = 1.9–3.1 Hz for furan protons) to confirm regiochemistry .
  • HSQC/HMBC : Resolve ambiguities in alkyl chain positioning or isomer formation .

Advanced: How do microbial communities alter this compound concentrations under polycyclic aromatic hydrocarbon (PAH) exposure, and how should conflicting data be resolved?

Methodological Answer:
Studies show this compound levels decrease significantly (p < 0.05) in gut microbiota exposed to benzo[a]pyrene (BaP), likely due to PAH-induced metabolic shifts . To resolve contradictions (e.g., opposing trends in other models):

  • Experimental Design : Standardize donor microbiota sources, incubation times, and PAH concentrations (e.g., 0.5 mg/L BaP).
  • Data Normalization : Use internal standards (e.g., deuterated this compound) to control for extraction efficiency.
  • Multi-Omics Integration : Pair GC-MS data with metatranscriptomics to link volatile changes to upregulated metabolic pathways (e.g., fatty acid oxidation genes) .

Advanced: What strategies optimize regioselective functionalization of this compound for applications in catalysis or materials science?

Methodological Answer:
Gold-catalyzed alkynylation at the C2 position achieves 90% yield without acid additives, avoiding furan ring decomposition . Key considerations:

  • Catalyst Screening : Test Au(I)/Au(III) complexes in non-polar solvents (e.g., acetonitrile).
  • Reaction Monitoring : Use TLC or in-situ IR to detect intermediates.
  • Regioselectivity Control : Modify steric/electronic effects via substituents on the furan ring or alkynylation reagents (e.g., TIPS-EBX) .

Advanced: How can this compound serve as a volatile biomarker in fertility studies, and what validation protocols are required?

Methodological Answer:
this compound correlates with hormonal fluctuations during ovulation, showing significant concentration shifts (p < 0.01) in breath or biofluids . Validation steps:

  • Cohort Stratification : Include age-matched controls and track menstrual cycles using LH/hormone assays.
  • Analytical Rigor : Use SPME-GC-MS with triplicate sampling to reduce variability.
  • Multivariate Analysis : Apply PCA or PLS-DA to distinguish this compound’s contribution from confounding volatiles (e.g., 4,7-dimethylbenzofuran) .

Advanced: How should researchers address stability issues of this compound under varying experimental conditions?

Methodological Answer:

  • Light/Temperature Sensitivity : Store in amber vials at –20°C; monitor degradation via GC every 24 hours.
  • Acidic Conditions : Avoid protonation of the furan ring by replacing Brønsted acids with Lewis acids (e.g., BF₃·OEt₂) in synthetic steps .
  • Oxidative Stability : Add antioxidants (e.g., BHT) at 0.1% w/v in long-term bioassays .

Advanced: What methodologies reconcile discrepancies in this compound’s reported bioactivity across studies?

Methodological Answer:

  • Meta-Analysis : Compare datasets using tools like PRISMA, focusing on variables like exposure duration, cell lines, and dosage (e.g., IC₅₀ ranges).
  • Dose-Response Curves : Generate sigmoidal models to identify threshold effects.
  • Mechanistic Studies : Use knock-out microbial models to isolate this compound’s role in pathways like quorum sensing .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Ventilation : Use fume hoods for synthesis and sample preparation.
  • PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats (flammability: Category 2) .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.